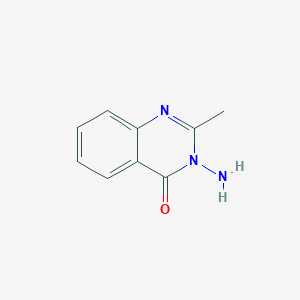

3-amino-2-methylquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525988. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUPYQSZBDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285285 | |

| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898-06-2 | |

| Record name | 1898-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1898-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methyl-4(3H)quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, spectroscopic data, and known biological activities, presenting quantitative information in structured tables and illustrating key processes with diagrams.

Core Chemical and Physical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below. It is important to note that the reported melting point varies across different sources, which may be attributed to variations in purity and experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [1] |

| Synonyms | 2-Methyl-3-amino-4-quinazolone, 3-amino-2-methyl-3,4-dihydroquinazolin-4-one | [1] |

| CAS Number | 1898-06-2 | [2] |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Appearance | White to light yellow solid/powder/crystal | [3] |

| Melting Point | 142-143 °C | [4] |

| 149-152 °C | [5] | |

| 224-226 °C | [6] | |

| Solubility | Soluble in DMSO. Recrystallized from ethanol. | [6] |

| pKa | Data not available in the searched literature. |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the initial formation of a benzoxazinone intermediate, followed by cyclization with hydrazine. Both conventional heating and microwave-assisted methods have been reported, with the latter offering significant advantages in terms of reaction time and yield.

Conventional Synthesis Workflow

The conventional synthesis involves a thermal cyclization followed by condensation with hydrazine hydrate under reflux.

Caption: Workflow for the conventional synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the intermediate product.

-

The solid is collected by filtration and can be recrystallized from a suitable solvent like ethanol to improve purity.[7]

Step 2: Synthesis of this compound

-

2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (1 equivalent) is cautiously added to the solution.

-

The resulting mixture is refluxed for approximately 7 hours, with the reaction monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then recrystallized from ethanol to yield pure this compound.[6]

Microwave-Assisted Green Synthesis

A more efficient and environmentally friendly approach utilizes microwave irradiation to accelerate the reaction.

Experimental Protocol:

-

A mixture of substituted anthranilic acid (1 equivalent) and acetic anhydride is subjected to microwave irradiation (e.g., 250 W) for a short duration (e.g., a few minutes) to form the benzoxazinone intermediate.

-

To the solution of the benzoxazinone intermediate in ethanol, hydrazine monohydrate (3 equivalents) is added in a microwave tube.

-

The mixture is then irradiated under microwave conditions (e.g., 250 W for 20-33 minutes at 120-150 °C).[4]

-

After cooling, the solvent is removed, and the solid product is filtered and recrystallized from an appropriate solvent.[4] This method has been reported to provide good to excellent yields in a significantly shorter reaction time compared to conventional heating.

Spectroscopic and Structural Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source(s) |

| ¹H NMR | CDCl₃ | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 2.66 (s, 3H, CH₃) | [4] |

| DMSO-d₆ | 7.91–7.90 (d, 2H), 7.30–7.27 (m, 2H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | [6] | |

| ¹³C NMR | DMSO-d₆ | 173.2 (C=O), 151.2 (N-C=N), 135.0, 132.3, 122.9 (CH), 117.0 (CH), 116.8 (CH), 110.0 (CH), 20.8 (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3461, 3194 | N-H stretching (amino group) | |

| ~3012 | C-H stretching (aromatic) | |

| ~1672 | C=O stretching (amide) | |

| ~1625 | C=N stretching | |

| ~1471, 1614 | C=C stretching (aromatic) | |

| ~1338 | C-N stretching |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Technique | m/z | Assignment | Source(s) |

| GC-MS | 175 | [M]⁺ | [1] |

| 146 | Fragment | [1] |

Crystal Structure

As of the latest literature search, the crystal structure of this compound has not been reported. However, the crystal structure of the closely related analogue, 3-amino-2-ethylquinazolin-4(3H)-one, has been determined.[8][9][10] This analogue exhibits a planar molecular structure and forms a step-like crystal packing through N—H⋯O hydrogen bonds.[8][9][10]

Biological Activities and Mechanisms of Action

Quinazolinone derivatives are recognized as "privileged" pharmacophores due to their broad spectrum of biological activities. This compound and its derivatives have shown notable antimicrobial and DNA photo-disruptive properties.

Antimicrobial Activity

Derivatives of this compound have demonstrated in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Proteus mirabilis.[7] The proposed mechanism of action for quinoline-based compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[11]

DNA Photo-Disruptive Activity

Certain this compound derivatives have been found to be photo-active, capable of cleaving plasmid DNA upon irradiation with UVA or UVB light.[4] The proposed mechanism involves the photo-excited quinazolinone acting as a photosensitizer, leading to the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). These ROS can then interact with and damage DNA, leading to strand cleavage.

Caption: Proposed mechanism of DNA photo-cleavage by this compound derivatives.

This photo-disruptive property makes these compounds interesting candidates for the development of novel photochemotherapeutic or photodynamic therapy agents. Molecular docking studies have also suggested that these compounds can bind to DNA, which is a prerequisite for their photo-cleavage activity.[4]

Safety and Handling

Based on GHS classifications, this compound is considered to be a warning-level hazard. It may cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

This technical guide provides a solid foundation for researchers and scientists working with this compound. Further research is warranted to explore its full potential in drug development and other applications, particularly in elucidating the precise mechanisms of its biological activities and exploring its structure-activity relationships.

References

- 1. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-2-methyl-4(3h)quinazolinone sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 3-amino-2-ethyl-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-amino-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis, and insights into its biological activities, presenting a complete profile for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [2] |

| CAS Number | 1898-06-2 | [2] |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Melting Point | 149-152 °C |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in defining the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | 8.08 | d | H-5 |

| 7.63-7.61 | m | H-6, H-7 | |

| 7.36-7.31 | m | H-8 | |

| 5.15 | s | -NH₂ | |

| 2.66 | s | -CH₃ | |

| DMSO-d₆ | 8.13 | d | H-5 |

| 7.80 | t | H-7 | |

| 7.62 | d | H-8 | |

| 7.50 | t | H-6 | |

| 5.83 | s | -NH₂ | |

| 2.61 | s | -CH₃ |

¹³C NMR Spectral Data (Reference data from a closely related derivative, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, is provided for estimation)

| Assignment | Estimated Chemical Shift (δ) ppm |

| C=O | ~161.5 |

| C-2 | ~154.9 |

| C-4a | ~147.2 |

| Aromatic C | ~121.1 - 135.4 |

| -CH₃ | ~20-25 |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule. The characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3415, 3260 | N-H stretching (amino group) |

| 3176 | C-H stretching (aromatic) |

| 2921 | C-H stretching (aliphatic -CH₃) |

| 1688 | C=O stretching (amide) |

| 1606 | C=C stretching (aromatic) |

| 1584 | C=N stretching |

| 1248 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | m/z | Assignment |

| ESI-MS | 176.33 | [M+H]⁺ |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. Both conventional heating and microwave-assisted methods have been reported.

Conventional Synthesis

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid and acetic anhydride is heated under reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

-

The crude product is then purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.

-

Hydrazine hydrate is added cautiously to the solution.

-

The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration and recrystallized.

Microwave-Assisted Synthesis

-

A mixture of anthranilic acid and acetic anhydride is subjected to microwave irradiation at a controlled temperature.

-

The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, is then reacted with hydrazine hydrate in ethanol under microwave irradiation.

-

This method significantly reduces the reaction time compared to conventional heating.

Biological Activity and Signaling Pathways

Quinazolinone derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antibacterial effects.[3]

Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. For instance, 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one has been reported to downregulate the EGFR/PI3K/AKT/mTOR signaling pathway in breast cancer cells. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) of cancer cells.

Antibacterial Activity

Various derivatives of this compound have been synthesized and evaluated for their antibacterial efficacy against a range of bacterial strains.[4][5][6] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall synthesis.

Conclusion

The structure of this compound has been unequivocally established through a combination of modern spectroscopic techniques. The detailed synthetic protocols provide a clear pathway for its preparation, facilitating further research into its promising biological activities. The demonstrated anticancer and antibacterial potential of its derivatives highlights the importance of the quinazolinone scaffold in medicinal chemistry and provides a strong rationale for the continued exploration of this compound and its analogues in drug discovery programs.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-amino-2-methylquinazolin-4(3H)-one

This technical guide provides a comprehensive overview of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and biological significance.

Chemical Identity

The compound, this compound, is a quinazolinone derivative. The systematic IUPAC name for this compound is 3-amino-2-methylquinazolin-4-one [1]. The structure is characterized by a quinazoline core with a methyl group at position 2 and an amino group at position 3.

Chemical Structure:

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process. This process involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.[3][4] Both conventional heating and microwave-assisted methods have been successfully employed.[3][5][6]

Synthetic Workflow Diagram:

References

- 1. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3<i>H</i>)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - ProQuest [proquest.com]

3-amino-2-methylquinazolin-4(3H)-one CAS number 1898-06-2

An In-Depth Technical Guide to 3-amino-2-methylquinazolin-4(3H)-one (CAS: 1898-06-2): A Privileged Synthon in Medicinal Chemistry

Introduction

The quinazolinone scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has established quinazolinone derivatives as a cornerstone in the development of therapeutic agents across a spectrum of diseases. Within this important class of compounds, This compound (CAS No. 1898-06-2) emerges not typically as a final active pharmaceutical ingredient, but as a pivotal synthetic intermediate, or synthon.

Its true value lies in its chemical architecture: a stable, readily synthesized core featuring a strategically positioned and reactive primary amino group at the N-3 position. This functional handle serves as a versatile anchor point for a vast array of chemical modifications, enabling researchers to systematically generate large libraries of novel molecules. The exploration of these derivatives has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will dissect its synthesis, highlighting both traditional and modern green chemistry approaches, detail its physicochemical and spectroscopic identity, and provide validated protocols for its use in derivatization. The focus will remain on the causality behind experimental choices, offering insights into why this synthon is a powerful tool for professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a synthon's physical and spectroscopic characteristics is fundamental for its effective use. This data serves as the benchmark for confirming identity, purity, and successful reaction outcomes during synthesis and derivatization.

Core Physicochemical Properties

The essential identification and property data for this compound are summarized below. This information is critical for accurate molar calculations, reaction setup, and safety assessments.

| Property | Value | Source |

| CAS Number | 1898-06-2 | [5][6] |

| Molecular Formula | C₉H₉N₃O | [5] |

| Molecular Weight | 175.19 g/mol | [5][6] |

| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [5] |

| Appearance | Solid, typically white, gray, or cream-colored | [7][8] |

| Melting Point | 149-152 °C (lit.) or 224–226°C | [6][7] |

| InChI Key | IQOUPYQSZBDNAW-UHFFFAOYSA-N | [6] |

Note on Melting Point: Literature values for the melting point show some variance, which may be attributed to different crystalline forms or purity levels. The value of 224-226°C is reported in a peer-reviewed synthesis study, while 149-152°C is cited by a commercial supplier.[6][7] Researchers should establish their own baseline with a purified sample.

Spectroscopic Signature

Spectroscopic analysis provides an unassailable fingerprint of the molecular structure. The data below is compiled from characterization studies and is crucial for quality control.[7]

| Technique | Wavenumber (cm⁻¹)/Shift (ppm) | Assignment |

| ¹H-NMR (500 MHz, DMSO-d₆) | δ 7.91–7.90 (d, J = 9.58 Hz, 2H) | Aromatic Protons |

| δ 7.30–7.27 (m, 2H) | Aromatic Protons | |

| δ 6.50 (s, 2H) | -NH₂ Protons (Amino Group) | |

| δ 2.07 (s, 3H) | -CH₃ Protons (Methyl Group) | |

| ¹³C-NMR (125 MHz, DMSO-d₆) | δ 173.2 | C=O (Amide Carbonyl) |

| δ 151.2 | N-C=N (Guanidine-type Carbon) | |

| δ 135.0, 132.3, 122.9, 117.0, 116.8, 110.0 | Aromatic Carbons | |

| δ 20.8 | -CH₃ Carbon | |

| IR (KBr) | ~3461, 3194 | N-H Stretching (Amino Group) |

| ~1672, 1660 | C=O Stretching (Amide Carbonyl) | |

| ~1620, 1596 | C=N Stretching |

The presence of the singlet at 6.50 ppm in the ¹H-NMR, corresponding to the two protons of the amino group, and the strong carbonyl stretch around 1670 cm⁻¹ in the IR spectrum are key diagnostic markers for this molecule.

Synthesis Methodologies: A Tale of Two Pathways

The most prevalent and reliable synthesis of this compound is a two-step process starting from inexpensive, commercially available anthranilic acid.[9] The logic of this pathway is sound: first, an acetyl group is introduced and cyclized to form a stable benzoxazinone intermediate. This intermediate is then ring-opened and re-closed with hydrazine, which selectively installs the required amino group at the N-3 position. We present both the classical thermal method and a modern, green microwave-assisted alternative.

Caption: High-level synthetic workflow for this compound.

Protocol 1: Conventional Thermal Synthesis

This method relies on standard laboratory reflux equipment and is highly reproducible.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) [7]

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (30 g, 220 mmol) and ethanol (30 mL).

-

Reagent Addition: Slowly add acetic anhydride to the mixture. An excess is often used to ensure complete reaction.[9]

-

Reaction: Heat the mixture to reflux. The causality here is that the thermal energy drives the acylation of the amine followed by intramolecular cyclization and dehydration to form the benzoxazinone ring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.

-

Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the product. This minimizes the solubility of the product and reduces degradation.[9]

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound [7]

-

Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate from Step 1 (3 g, 18.63 mmol) in ethanol (10 mL).

-

Reagent Addition: Cautiously add hydrazine hydrate (0.91 mL, 18.63 mmol) dropwise to the solution while stirring. The stoichiometry is critical; an excess of hydrazine can lead to side products.[9]

-

Reaction: Heat the mixture to reflux for approximately 7 hours. The nucleophilic hydrazine attacks the carbonyl of the benzoxazinone, leading to ring opening followed by an intramolecular cyclization that expels water and forms the more stable quinazolinone ring.

-

Monitoring: Again, monitor the disappearance of the intermediate by TLC.

-

Isolation: Cool the reaction mixture in an ice bath. The final product will precipitate out of the ethanol solution.

-

Purification: Collect the gray or white solid by suction filtration, wash with a small amount of cold ethanol, and air-dry. The product is often of high purity, but can be recrystallized from ethanol if needed. A typical yield is around 98%.[7]

Protocol 2: Microwave-Assisted Green Synthesis

This modern approach significantly reduces reaction times and often improves yields by leveraging the efficiency of microwave dielectric heating.[8]

Step 1: Microwave Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one [8]

-

Setup: In a microwave-safe reaction tube, combine substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL).

-

Reaction: Place the sealed tube in a microwave reactor and irradiate at 250 W for 17–22 minutes, maintaining a temperature of 120–150 °C. The microwave energy directly couples with the polar reagents, leading to rapid, uniform heating that dramatically accelerates the cyclization.

-

Workup: After cooling, remove excess solvent under reduced pressure and pour the residue into ice water to precipitate the product. Recrystallize from ethanol.

Step 2: Microwave Synthesis of this compound While the first step is well-documented with microwave assistance, the second step is typically still performed under conventional reflux as the reaction is clean and high-yielding. However, microwave conditions could be optimized for even faster synthesis.

The 3-Amino Group: A Gateway to Chemical Diversity

The synthetic utility of this compound is almost entirely due to the nucleophilic primary amino group at the N-3 position. This group provides a reactive site for forming new covalent bonds, allowing the quinazolinone core to be decorated with a wide range of substituents. This is the fundamental principle behind its use in combinatorial chemistry and drug discovery.

The most common derivatization is the formation of an imine (or Schiff base) through condensation with an aldehyde.[6] This reaction is experimentally simple, high-yielding, and allows for the introduction of virtually any R-group carried by the aldehyde, making it a powerful tool for probing structure-activity relationships (SAR).

Caption: Derivatization pathways from the 3-amino functional group.

General Protocol: Schiff Base Synthesis

This protocol serves as a self-validating template for creating a library of derivatives.

-

Setup: Dissolve this compound (e.g., 0.50 g, 2.87 mmol) in a suitable solvent like ethanol.[7]

-

Reagent Addition: Add an equimolar amount (2.87 mmol) of the desired substituted benzaldehyde derivative.

-

Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the imine formation by protonating the aldehyde carbonyl, making it more electrophilic.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Biological Significance of Derivatives

While the core synthon itself is not noted for significant biological activity, its derivatives have been extensively investigated and have shown promise in several therapeutic areas. This underscores its role as a "privileged" scaffold.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that Schiff base derivatives of this compound possess significant antimicrobial properties.[2][7] By varying the substituent on the aldehyde, researchers can modulate the lipophilicity and electronic properties of the final molecule, tuning its ability to penetrate microbial cell walls and interact with intracellular targets. For example, a derivative incorporating a thiophene ring was identified as a potent antibacterial agent.[7] Other halogenated derivatives have also shown promise against both bacteria and fungi.[3]

Anticancer Activity & Mechanism of Action

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting protein kinases. Derivatives of this compound have been explored as potential anticancer agents, showing cytotoxicity against cell lines such as human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780).[4]

A key mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis (the formation of new blood vessels to supply the tumor).[4][10] By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling pathways responsible for cell proliferation and survival.

Caption: Conceptual inhibition of the VEGFR-2 signaling pathway by a quinazolinone derivative.

Additionally, certain substituted derivatives have been shown to act as DNA photo-disruptive agents, meaning they can induce DNA damage upon irradiation with UV light, suggesting a potential application in photodynamic therapy.[8][11]

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential in a research setting.

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

(Source: Aggregated GHS information from ECHA C&L Inventory)[5][6]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[6]

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize exposure to dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated chemical waste container.

Conclusion

This compound (CAS: 1898-06-2) stands as a testament to the power of a well-designed synthon in modern medicinal chemistry. Its value is not derived from its own biological activity, but from its synthetic accessibility and the strategic placement of its N-3 amino group, which serves as a launchpad for chemical diversification. The straightforward and robust protocols for its synthesis, coupled with the ease of its derivatization, empower researchers to efficiently generate and screen novel chemical entities. The proven success of its derivatives as potent anticancer and antimicrobial agents confirms the quinazolinone core as a truly privileged scaffold. For any drug development professional, a thorough understanding of this key building block is not just beneficial—it is foundational for innovation in the field.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-2-methyl-4(3H)quinazolinone 98 1898-06-2 [sigmaaldrich.com]

- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-amino-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of 3-amino-2-methylquinazolin-4(3H)-one, a key heterocyclic compound with significant potential in medicinal chemistry.

Core Compound Data

This compound is a quinazoline derivative recognized as a valuable starting material for the synthesis of various biologically active molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉N₃O | [1][2][3] |

| CAS Number | 1898-06-2 | [2] |

| Appearance | Solid | |

| Melting Point | 149-152 °C (lit.) | |

| SMILES | CC1=Nc2ccccc2C(=O)N1N | |

| InChI Key | IQOUPYQSZBDNAW-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a benzoxazinone intermediate followed by condensation with hydrazine hydrate.[4][5] More recently, microwave-assisted methods have been developed to improve efficiency and yields.[6][7]

Conventional Synthetic Protocol

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)

-

A mixture of anthranilic acid and an excess of acetic anhydride is heated.[4]

-

The reaction mixture is then poured into ice-cold water to precipitate the intermediate product, 2-methyl-4H-3,1-benzoxazin-4-one.[4]

-

The crude product is filtered and can be purified by recrystallization from a suitable solvent like ethanol.[4]

Step 2: Synthesis of this compound

-

The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 3 g, 18.63 mmol), is dissolved in ethanol (10 mL) with stirring.[5]

-

Hydrazine hydrate (e.g., 0.91 mL, 18.63 mmol) is added cautiously to the solution.[4][5]

-

The resulting mixture is refluxed for approximately 7 hours.[4][5] Reaction progress should be monitored using Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled, allowing the final product to precipitate.[4]

-

The solid product is collected by filtration and purified by recrystallization.[4]

Microwave-Assisted Synthetic Protocol

An alternative green chemistry approach utilizes microwave irradiation to accelerate the reaction.

-

A solution of the benzoxazinone intermediate (1 mmol) and hydrazine monohydrate (3 mmol) in absolute ethanol (5 mL) is prepared in a microwave tube.

-

The mixture is subjected to microwave irradiation (e.g., at 250 W) for a period of 20-33 minutes at a temperature between 120-150 °C.[6]

-

After cooling, the solvent is removed using a rotary evaporator.

-

The resulting solid is filtered and recrystallized from an appropriate solvent to yield the pure product.[6]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[8][9] These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[8][10][11]

The core structure of this compound serves as a versatile scaffold. Its amino group at the 3-position is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. For instance, condensation with various aldehydes can produce Schiff bases, which have been investigated for their antimicrobial efficacy.[5]

Recent studies have also explored the DNA photo-disruptive capabilities of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, suggesting potential applications in photochemotherapy.[6][7] The binding of these compounds to DNA has been investigated through molecular docking studies, correlating their structural features with their photo-activity.[6][7] The broad biological profile of the quinazolinone core makes this compound and its derivatives promising candidates for further drug discovery and development efforts.[10]

References

- 1. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1898-06-2 | FA117203 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. proquest.com [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 11. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]

Spectroscopic and Synthetic Profile of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate in the development of various pharmacologically active compounds. The information is presented to facilitate research and development in medicinal chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The key data are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound in various deuterated solvents are presented below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Frequency (MHz) |

| 8.13 | d | 8.0 | Aromatic H | DMSO-d₆ | 500 |

| 8.08 | d | - | H₅ | CDCl₃ | 300 |

| 7.92-7.90 | d | 9.56 | Ar-H | CDCl₃ | 500 |

| 7.91-7.90 | d | 9.58 | Ar-H | DMSO-d₆ | 500 |

| 7.80 | t | 7.7 | Aromatic H | DMSO-d₆ | 500 |

| 7.63–7.61 | m | - | Ar-H | CDCl₃ | 300 |

| 7.62 | d | 8.2 | Aromatic H | DMSO-d₆ | 500 |

| 7.50 | t | 7.5 | Aromatic H | DMSO-d₆ | 500 |

| 7.36–7.31 | m | - | Ar-H | CDCl₃ | 300 |

| 7.30–7.27 | m | - | Ar-H | DMSO-d₆ | 500 |

| 6.50 | s | - | NH₂ | DMSO-d₆ | 500 |

| 5.83 | s | - | NH₂ | DMSO-d₆ | 500 |

| 5.15 | s | - | NH₂ | CDCl₃ | 300 |

| 2.66 | s | - | CH₃ | CDCl₃ | 300 |

| 2.61 | s | - | CH₃ | DMSO-d₆ | 500 |

| 2.07 | s | - | CH₃ | DMSO-d₆ | 500 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Frequency (MHz) |

| 173.21 | C=O | CDCl₃ | 125 |

| 151.18 | - | CDCl₃ | 125 |

| 135.00 | CH | CDCl₃ | 125 |

| 132.27 | CH | CDCl₃ | 125 |

| 122.89 | - | CDCl₃ | 125 |

| 117.04 | CH | CDCl₃ | 125 |

| 116.82 | CH | CDCl₃ | 125 |

| 109.99 | - | CDCl₃ | 125 |

| 20.78 | CH₃ | CDCl₃ | 125 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS) [1]

| m/z | Ion |

| 176.33 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Data (KBr Pellet) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3415 | N-H stretching |

| 3260 | N-H stretching |

| 3176 | C-H aromatic stretching |

| 2921 | C-H aliphatic stretching |

| 2850 | C-H aliphatic stretching |

| 1688 | C=O (amide) stretching |

| 1606 | C=C aromatic stretching |

| 1584 | C=N stretching |

| 1453 | - |

| 1383 | CH₃ deformation |

| 1248 | C-N stretching |

| 879 | C=C out-of-plane bending |

| 766 | Ar-H bending and ring puckering |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a benzoxazinone intermediate followed by cyclization with hydrazine.[2][3][4]

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid (30 g, 220 mmol) and acetic anhydride is prepared in ethanol (30 mL).[3]

-

The mixture is then heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

-

Microwave-Assisted Alternative: A mixture of substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) is placed in a microwave tube and heated under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.[5]

-

After completion, the excess solvent is distilled under reduced pressure, and the residue is poured into ice water to precipitate the product.

-

The resulting solid is then recrystallized from ethanol.

Step 2: Synthesis of this compound

-

A solution of 2-methyl-4H-3,1-benzoxazin-4-one (3 g, 18.63 mmol) in 10 mL of ethanol is stirred for a few minutes.[3]

-

Hydrazine hydrate (0.91 mL, 18.63 mmol) is then cautiously added to the solution.[3]

-

The resulting mixture is refluxed for 7 hours, with the reaction progress monitored by TLC.[3]

-

After completion, the reaction mixture is cooled, and the precipitated product is filtered and recrystallized from an appropriate solvent to yield this compound.[3]

Spectroscopic Analysis

NMR Spectroscopy NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[5]

-

The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[5]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry Mass spectra can be determined using a system such as a Shimadzu LCMS-2010 EV under electrospray ionization (ESI) conditions.[5] High-resolution mass spectra can be measured with a Q-TOF instrument with an ESI source.[5]

-

Nitrogen gas is used as the collision gas for MS experiments.[5]

Infrared Spectroscopy IR spectra are recorded in the range of 400–4000 cm⁻¹ on an FT-IR spectrometer.[5]

-

Samples are typically prepared as KBr pellets.[5]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-amino-2-methylquinazolin-4(3H)-one. The information is intended to aid in the structural verification and characterization of this important heterocyclic scaffold, which is of significant interest in medicinal chemistry.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for this compound, compiled from various studies. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency (MHz) | Reference |

| 8.08 | d | 1H | H₅ | CDCl₃ | 300 | [1] |

| 7.63–7.61 | m | 2H | Ar-H | CDCl₃ | 300 | [1] |

| 7.36–7.31 | m | 1H | Ar-H | CDCl₃ | 300 | [1] |

| 5.15 | s | 2H | NH₂ | CDCl₃ | 300 | [1] |

| 2.66 | s | 3H | CH₃ | CDCl₃ | 300 | [1] |

| 7.91–7.90 | d (J = 9.58 Hz) | 2H | Ar-H | DMSO-d₆ | 500 | [2] |

| 7.30–7.27 | m | 2H | Ar-H | DMSO-d₆ | 500 | [2] |

| 6.50 | s | 2H | NH₂ | DMSO-d₆ | 500 | [2] |

| 2.07 | s | 3H | CH₃ | DMSO-d₆ | 500 | [2] |

| 7.92-7.90 | d (J = 9.56 Hz) | 2H | Ar-H | CDCl₃ | 500 | [3] |

| 7.30-7.27 | m | 2H | Ar-H | CDCl₃ | 500 | [3] |

| 6.50 | s | 2H | NH₂ | CDCl₃ | 500 | [3] |

| 2.07 | s | 3H | CH₃-C=N | CDCl₃ | 500 | [3] |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Solvent | Spectrometer Frequency (MHz) | Reference |

| 173.21 | C=O | CDCl₃ | 125 | [3] |

| 151.18 | C | CDCl₃ | 125 | [3] |

| 135.00 | CH | CDCl₃ | 125 | [3] |

| 132.27 | CH | CDCl₃ | 125 | [3] |

| 122.89 | C | CDCl₃ | 125 | [3] |

| 117.04 | CH | CDCl₃ | 125 | [3] |

| 116.82 | CH | CDCl₃ | 125 | [3] |

| 109.99 | C | CDCl₃ | 125 | [3] |

| 20.78 | CH₃ | CDCl₃ | 125 | [3] |

Experimental Protocols

The following section details the methodologies for obtaining the NMR spectra of this compound.

Synthesis of this compound

The synthesis of the title compound is a prerequisite for its spectral analysis. A common and effective method involves a two-step process:

-

Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one: This intermediate is prepared through the thermal cyclization of anthranilic acid with acetic anhydride.[4]

-

Synthesis of this compound: The benzoxazinone intermediate is then reacted with hydrazine hydrate in ethanol under reflux to yield the final product.[2][4] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[4]

NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.[5][6]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[6]

-

Transfer the solution to a standard 5 mm NMR tube.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[6]

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[6]

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[5]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire the spectrum using standard parameters, which may require a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Workflow for NMR Spectroscopic Analysis

The logical flow for the characterization of this compound via NMR is depicted in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery and Development

December 2025

Abstract

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of quinazolinone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. We delve into the molecular mechanisms of action, detailing key signaling pathways and molecular targets. Furthermore, this guide furnishes detailed experimental protocols for the biological evaluation of these compounds and summarizes key synthetic strategies. Quantitative data on the biological activities of various quinazolinone derivatives are presented in structured tables to facilitate comparison and guide future drug design efforts. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction

Quinazolinone, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] The structural versatility of the quinazolinone nucleus allows for extensive chemical modifications, leading to a wide spectrum of pharmacological activities.[1] Derivatives of quinazolinone have been successfully developed into clinically approved drugs and continue to be a focal point of intensive research for novel therapeutic applications. This guide aims to provide a comprehensive overview of the biological potential of quinazolinone derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of malignancies including breast, lung, and pancreatic cancers. Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.[4] Quinazolinone derivatives competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation.[3][5]

2.1.2. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another critical target for quinazolinone derivatives in cancer therapy.[1][6] This pathway plays a central role in regulating cell growth, survival, and metabolism. Certain quinazolinone compounds have been shown to inhibit PI3Kα, a key isoform of PI3K, leading to the suppression of Akt and mTOR phosphorylation and subsequent induction of apoptosis in cancer cells.[1][6]

2.1.3. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[2][7] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[7]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. A selection of these values is presented in Table 1.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| Gefitinib | A549 (NSCLC) | 0.015 | EGFR Inhibitor | [8] |

| Erlotinib | NCI-H460 (NSCLC) | 0.045 | EGFR Inhibitor | [4] |

| Compound 6b | HCT116 (Colon) | 0.0136 | PI3Kα Inhibitor | [6] |

| Compound 7c | MCF7 (Breast) | 0.25 (p-Akt inhibition) | PI3K/Akt/mTOR Inhibitor | [1][9] |

| Compound 101 | K562 (Leukemia) | 5.8 | Tubulin Polymerization Inhibitor | [7] |

| Compound 106 | - | 0.6 | Tubulin Polymerization Inhibitor | [7] |

| Compound 32 | A549 (NSCLC) | 0.02 | Amide derivative | [10] |

| Compound 23 | PC-3, A549, MCF-7 | 0.016 - 0.19 | 1,2,3-triazole incorporation | [10] |

| Compound 53 | MCF-7, HepG-2 | 2.09, 2.08 | S-glycosylated derivative | [10] |

| Compound 8a | HepG2 (Liver) | 7.94 | Triazole-acetamide derivative | [11] |

| Compound 11g | HeLa (Cervical) | 10 | Nitro-substituted derivative | [12] |

NSCLC: Non-Small Cell Lung Cancer

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by anticancer quinazolinone derivatives.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13] Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinazolinone derivatives can be attributed to several mechanisms, including the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. By targeting this enzyme, these compounds effectively halt bacterial proliferation.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of quinazolinone derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 provides a summary of the MIC values for selected quinazolinone derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fused Quinazolinone 1 | Staphylococcus aureus | 62.5 | [13] |

| Fused Quinazolinone 2 | Escherichia coli | 125 | [13] |

| Fused Quinazolinone 3 | Candida albicans | 250 | [13] |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one 1 | Staphylococcus aureus | 12.5 | [14] |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one 2 | Escherichia coli | 25 | [14] |

Anti-inflammatory Activity

Several quinazolinone derivatives have been reported to possess potent anti-inflammatory properties.[15][16] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinone derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of quinazolinone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter to assess their efficacy. Table 3 presents data from such studies.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 2,3,6-trisubstituted quinazolinone 1 | 20 | 53.33 | [15] |

| 2-phenyl quinazolinone derivative 1 | 50 | 77.5 | [15] |

| Thiazolidinone-substituted quinazolinone 21 | 50 | 32.5 | [16] |

| Thiourea-substituted 2-methyl quinazolinone | 20 | 65 | [15] |

Anticonvulsant Activity

Quinazolinone derivatives have a long history of investigation for their central nervous system activities, including anticonvulsant effects.[17][18] The discovery of methaqualone, a quinazolinone derivative with sedative-hypnotic and anticonvulsant properties, spurred extensive research in this area.

Mechanisms of Anticonvulsant Action

The anticonvulsant activity of some quinazolinone derivatives is thought to be mediated through their interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. By enhancing GABAergic inhibition, these compounds can suppress excessive neuronal firing that leads to seizures.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of quinazolinone derivatives is often assessed in animal models using the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is the dose required to protect 50% of the animals from the induced seizure. Table 4 summarizes the ED50 values for some quinazolinone derivatives.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | Mouse (MES test) | ~10-fold less active than phenytoin | [17] |

| Compound 6o | Mouse (MES test, oral) | 88.02 | [18] |

| Compound 6q | Mouse (MES test, oral) | 94.6 | [18] |

| Quinazoline analogue III | - | 73.1 | [19] |

| Quinazoline analogue IV | - | 11.79 | [19] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of quinazolinone derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the quinazolinone derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to screen for acute anti-inflammatory activity.[25][26][27]

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinazolinone derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (initial volume) and at various time points after (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[8][28][29]

Protocol:

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the quinazolinone derivatives to the test groups at various doses. The control group receives the vehicle.

-

Electroshock Application: At the time of peak effect of the compound, deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the biological evaluation of quinazolinone derivatives.

Synthesis of Quinazolinone Derivatives

A variety of synthetic methods have been developed for the preparation of the quinazolinone scaffold and its derivatives.[13][30][31] A common and versatile approach involves the reaction of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization.

General Synthetic Scheme:

A widely used method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized, often in the presence of a dehydrating agent like acetic anhydride, to yield a 1,3-benzoxazin-4-one. Subsequent reaction of the benzoxazinone with an amine or ammonia leads to the formation of the desired 2,3-disubstituted or 2-substituted 4(3H)-quinazolinone, respectively.[13] Microwave-assisted and metal-catalyzed reactions have also been employed to improve reaction times and yields.[30]

Conclusion

Quinazolinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores their importance in drug discovery. The continued exploration of the quinazolinone scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of novel and effective therapeutic agents for a wide range of diseases. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijoer.com [ijoer.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 23. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. inotiv.com [inotiv.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 30. ujpronline.com [ujpronline.com]

- 31. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 3-amino-2-methylquinazolin-4(3H)-one and its Derivatives

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Among these, 3-amino-2-methylquinazolin-4(3H)-one serves as a crucial synthon for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, primarily focusing on its role as an anticonvulsant. Drawing from extensive research on its derivatives, we elucidate a proposed mechanism centered on the modulation of the GABAergic system. This whitepaper is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for future investigations into this promising class of compounds.

Introduction: The Quinazolinone Core - A Privileged Scaffold

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in the field of pharmacology. Their versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities, including anticonvulsant, sedative-hypnotic, anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. The this compound moiety, in particular, has been a focal point for the synthesis of numerous derivatives with potent central nervous system (CNS) activity[4][5][6].

Historically, the discovery of methaqualone as a sedative-hypnotic spurred further investigation into the CNS-depressant activities of quinazolinones[7]. This has led to the rational design and synthesis of novel compounds with improved efficacy and safety profiles. This guide will delve into the molecular underpinnings of the anticonvulsant action of this compound and its analogs, providing a scientific rationale for their observed pharmacological effects.

The Primary Pharmacological Profile: Anticonvulsant Activity

A substantial body of evidence points to the significant anticonvulsant potential of this compound derivatives[1][8][9][10][11]. These compounds have been extensively evaluated in preclinical models of epilepsy, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) seizure tests. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures[3][12][13]. The consistent activity of quinazolinone derivatives in these models suggests a broad spectrum of anticonvulsant action.

Proposed Mechanism of Action: Modulation of the GABAergic System

While the precise mechanism of the parent this compound is yet to be definitively elucidated, a compelling body of evidence from studies on its derivatives points towards the modulation of the γ-aminobutyric acid (GABA) system as the primary mode of action. GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, and its potentiation is a key strategy for the treatment of epilepsy[1][14].

Allosteric Modulation of the GABA-A Receptor

The leading hypothesis is that these quinazolinone derivatives act as positive allosteric modulators of the GABA-A receptor, likely at the benzodiazepine binding site[7]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability[1].

Molecular docking studies have consistently shown that 2,3-disubstituted quinazolin-4(3H)-one derivatives can favorably bind to the benzodiazepine site of the GABA-A receptor[7][15]. This binding is thought to enhance the affinity of GABA for its own binding site, thereby increasing the frequency of channel opening and potentiating the inhibitory effect of GABA.

dot

Caption: Proposed mechanism of GABA-A receptor modulation by quinazolinone derivatives.